3-(2-fluorophenoxy)-7-hydroxy-4H-chromen-4-one
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Overview
Description
3-(2-fluorophenoxy)-7-hydroxy-4H-chromen-4-one is a derivative of benzopyran, a class of organic compounds known for their diverse biological activities. This compound is characterized by the presence of a fluorophenoxy group at the 3-position and a hydroxy group at the 7-position of the benzopyran ring. It is of interest in various fields of scientific research due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-fluorophenoxy)-7-hydroxy-4H-chromen-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4H-1-benzopyran-4-one and 2-fluorophenol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base (e.g., potassium carbonate) and a solvent (e.g., dimethylformamide).
Coupling Reaction: The 2-fluorophenol is coupled with the benzopyran derivative through a nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to ensure consistent reaction conditions and high yield.
Purification: Employing purification techniques such as recrystallization or chromatography to obtain the pure compound.
Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(2-fluorophenoxy)-7-hydroxy-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group at the 7-position can be oxidized to form a ketone.
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions include:
Oxidized Derivatives: Compounds with a ketone group at the 7-position.
Reduced Derivatives: Compounds with reduced carbonyl groups.
Substituted Derivatives: Compounds with different substituents replacing the fluorophenoxy group.
Scientific Research Applications
3-(2-fluorophenoxy)-7-hydroxy-4H-chromen-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-fluorophenoxy)-7-hydroxy-4H-chromen-4-one involves:
Molecular Targets: The compound may interact with specific enzymes or receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, leading to changes in cellular processes such as apoptosis, proliferation, and inflammation.
Comparison with Similar Compounds
Similar Compounds
4H-1-Benzopyran-4-one, 3-(2-chlorophenoxy)-7-hydroxy-: Similar structure but with a chlorophenoxy group instead of a fluorophenoxy group.
4H-1-Benzopyran-4-one, 3-(2-bromophenoxy)-7-hydroxy-: Contains a bromophenoxy group, offering different reactivity and properties.
4H-1-Benzopyran-4-one, 3-(2-methylphenoxy)-7-hydroxy-: Features a methylphenoxy group, which affects its biological activity.
Uniqueness
3-(2-fluorophenoxy)-7-hydroxy-4H-chromen-4-one is unique due to the presence of the fluorophenoxy group, which imparts distinct electronic and steric properties
Properties
IUPAC Name |
3-(2-fluorophenoxy)-7-hydroxychromen-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9FO4/c16-11-3-1-2-4-12(11)20-14-8-19-13-7-9(17)5-6-10(13)15(14)18/h1-8,17H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRRFNGSXGVNKIR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=COC3=C(C2=O)C=CC(=C3)O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9FO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00160158 |
Source
|
Record name | 4H-1-Benzopyran-4-one, 3-(2-fluorophenoxy)-7-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00160158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
137374-74-4 |
Source
|
Record name | 4H-1-Benzopyran-4-one, 3-(2-fluorophenoxy)-7-hydroxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137374744 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4H-1-Benzopyran-4-one, 3-(2-fluorophenoxy)-7-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00160158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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